molecular formula C31H29N5O4 B1663381 Asperlicin CAS No. 93413-04-8

Asperlicin

货号: B1663381
CAS 编号: 93413-04-8
分子量: 535.6 g/mol
InChI 键: MGMRIOLWEROPJY-FPACPZPDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

阿斯帕利辛是一种来自曲霉属真菌的霉菌毒素。它以其作为胆囊收缩素受体CCK A的选择性拮抗剂而闻名。 阿斯帕利辛已被用作开发几种具有潜在临床应用的新型胆囊收缩素受体拮抗剂的先导化合物 .

准备方法

合成路线和反应条件

阿斯帕利辛的合成涉及多个步骤。一个值得注意的方法包括芳基碘与乙烯基碘的反应。 该过程需要特定的反应条件,包括使用钯催化剂和碱来促进偶联反应 .

工业生产方法

阿斯帕利辛的工业生产涉及使用曲霉属真菌发酵。初始产量在每升15至30毫克之间。 通过选择天然变异体、优化培养基和理性突变体选择,产量已提高到每升900毫克以上 .

化学反应分析

反应类型

阿斯帕利辛经历各种化学反应,包括:

    氧化: 阿斯帕利辛可以被氧化形成不同的衍生物。

    还原: 还原反应可以修饰阿斯帕利辛中的官能团。

    取代: 取代反应可以将新的官能团引入阿斯帕利辛分子。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 这些反应的条件通常涉及受控温度和特定的溶剂,以确保所需产物的形成 .

主要产物形成

这些反应形成的主要产物包括具有修饰官能团的各种阿斯帕利辛类似物,它们可能表现出不同的生物活性 .

科学研究应用

Pharmacological Properties

Asperlicin acts primarily as a selective antagonist for the CCKA receptor, which plays a crucial role in gastrointestinal function and pancreatic enzyme secretion. Its ability to inhibit CCK-induced gallbladder contraction and pancreatic enzyme release makes it a valuable tool in researching pancreatic disorders such as pancreatitis and pancreatic cancer .

Synthesis and Derivatives

The total synthesis of this compound has been explored in various studies, leading to the development of several analogs with enhanced pharmacological profiles. The synthesis often involves complex organic reactions, including dehydrocyclization processes that yield high overall isolated yields .

Notable Derivatives

  • This compound C : A synthesized derivative that retains the core antagonistic properties while potentially offering improved bioavailability.
  • Novel CCKA Antagonists : this compound serves as a lead compound for developing new CCKA antagonists aimed at treating gastrointestinal disorders .

Gastrointestinal Disorders

This compound's role in managing gastrointestinal disorders has been documented through various studies:

  • A study demonstrated that this compound significantly inhibited CCK-induced amylase release from guinea pig acini, indicating its potential use in conditions characterized by excessive pancreatic enzyme secretion .
  • Research into its effects on gallbladder contraction suggests that this compound could be beneficial in treating conditions like gallstones or biliary dyskinesia.

Pancreatic Cancer Research

The lack of effective CCK receptor antagonists has hindered research into pancreatic cancer. This compound's potency as a CCKA antagonist positions it as a critical investigational tool for understanding the role of CCK in pancreatic growth and tumorigenesis .

Data Table: Summary of this compound Applications

Application AreaDescriptionReferences
Gastrointestinal DisordersInhibits CCK-induced enzyme release; potential for treating pancreatitis ,
Pancreatic Cancer ResearchInvestigational tool for studying CCK's role in pancreatic cancer ,
Synthesis of DerivativesLead compound for developing novel CCKA antagonists ,

作用机制

阿斯帕利辛通过作为胆囊收缩素受体CCK A的选择性拮抗剂来发挥作用。它与受体结合并抑制胆囊收缩素的作用,胆囊收缩素是一种参与各种生理过程(如消化和食欲调节)的肽激素。 这种抑制可能在胆囊收缩素活性失调的疾病中产生潜在的治疗效果 .

相似化合物的比较

类似化合物

    阿斯帕利辛 B: 阿斯帕利辛的衍生物,具有类似的胆囊收缩素受体拮抗活性。

    阿斯帕利辛 C: 另一个在苯并二氮杂卓酮部分发生修饰的衍生物。

    阿斯帕利辛 D: 一个在吲哚部分发生变化的衍生物。

    阿斯帕利辛 E: 一个具有额外羟基的衍生物

独特性

阿斯帕利辛因其对胆囊收缩素受体CCK A的强效和选择性拮抗作用而独一无二。 它的结构允许与受体发生特异性相互作用,使其成为开发新的胆囊收缩素受体拮抗剂的宝贵先导化合物 .

生物活性

Asperlicin is a fungal metabolite primarily isolated from Aspergillus alliaceus, known for its significant biological activities, particularly as a cholecystokinin (CCK) antagonist. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

This compound is classified as a nonpeptide antagonist of CCK, a hormone that plays a crucial role in digestion and pancreatic function. The compound exhibits a unique structure that allows it to effectively inhibit CCK receptors, particularly the CCK-A receptor. This inhibition can lead to reduced pancreatic enzyme release and modulation of gastrointestinal motility.

Key Research Findings

  • Potency as CCK Antagonist :
    • This compound has been shown to be approximately 1000-fold more potent than proglumide, a previously established CCK receptor antagonist. In studies involving guinea pig acini, this compound demonstrated effective inhibition of CCK-induced amylase release with a half-maximal effective dose (ED50) of 109 mmol L10^{-9}\text{ mmol L} and maximum inhibition at 106 mmol L10^{-6}\text{ mmol L} .
  • Inhibition of Pancreatic Enzyme Release :
    • In vitro studies indicated that this compound significantly inhibited the release of pancreatic enzymes stimulated by CCK. For instance, at a concentration of 1011 mmol L10^{-11}\text{ mmol L}, this compound caused substantial inhibition of amylase release in response to CCK .
  • Genetic Characterization :
    • Recent research has characterized the biosynthetic pathway for this compound, identifying the gene cluster responsible for its production. This includes the genetic manipulation of nonribosomal peptide synthetases (NRPS) involved in the assembly of this compound peptidyl alkaloids from anthranilate .

Therapeutic Potential

This compound's potent antagonistic effects on CCK receptors suggest potential therapeutic applications in conditions such as pancreatitis and pancreatic carcinoma, where modulation of pancreatic enzyme secretion may be beneficial. Its unique properties position it as an investigational tool for further exploration in gastrointestinal disorders.

Comparative Biological Activity

The following table summarizes the biological activities and comparative potency of this compound against other known CCK antagonists:

CompoundED50 (mmol/L)Maximum Inhibition Concentration (mmol/L)Notes
This compound10910^{-9}10610^{-6}1000-fold more potent than proglumide
Proglumide10610^{-6}10410^{-4}Previously established CCK antagonist

Case Studies

  • In Vivo Studies :
    • A study involving fetal rat pancreata demonstrated that this compound effectively inhibited the action of CCK-8 on amylase activity during culture experiments, indicating its potential role in modulating pancreatic function .
  • Comparative Efficacy :
    • In comparative studies, this compound showed superior efficacy over other antagonists in inhibiting enzyme release stimulated by CCK, highlighting its potential for clinical applications in managing pancreatic disorders .

属性

CAS 编号

93413-04-8

分子式

C31H29N5O4

分子量

535.6 g/mol

IUPAC 名称

(7S)-7-[[(2S,3aS,4S)-4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione

InChI

InChI=1S/C31H29N5O4/c1-17(2)15-22-29(39)36-25-14-8-5-11-20(25)31(40,30(36)34-22)16-23-26-32-21-12-6-3-9-18(21)28(38)35(26)24-13-7-4-10-19(24)27(37)33-23/h3-14,17,22-23,30,34,40H,15-16H2,1-2H3,(H,33,37)/t22-,23-,30-,31-/m0/s1

InChI 键

MGMRIOLWEROPJY-FPACPZPDSA-N

SMILES

CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O

手性 SMILES

CC(C)C[C@H]1C(=O)N2[C@H](N1)[C@@](C3=CC=CC=C32)(C[C@H]4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O

规范 SMILES

CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O

同义词

(S-(2alpha,9beta,9(R*),9alpha,beta))-6,7-dihydro-7-((2,3,9,9a-tetrahydro-9-hydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo(1,2-a)indol-9-yl)methyl)quinazolino(3,2-a)(1,4)benzodiazepine-5,13-dione
asperlicin

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Asperlicin
Reactant of Route 2
Asperlicin
Reactant of Route 3
Asperlicin
Reactant of Route 4
Asperlicin
Reactant of Route 5
Asperlicin
Reactant of Route 6
Asperlicin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。